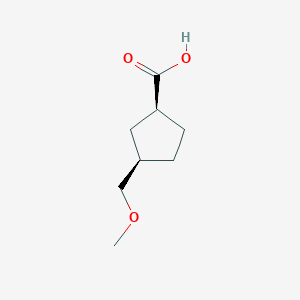![molecular formula C7H7FO3 B13435310 [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is an organic compound with the molecular formula C7H7FO3 This compound features a cyclopentene ring with a fluorine atom and a ketone group at specific positions, along with an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation to introduce the ketone group: This step can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acetylation to form the acetate ester: This final step involves reacting the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1R)-4-oxo-2-cyclopenten-1-yl] acetate
- [(1R)-3-methyl-4-oxocyclopent-2-en-1-yl] acetate
- [(1R)-3-chloro-4-oxocyclopent-2-en-1-yl] acetate
Uniqueness
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7FO3 |
|---|---|
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
VFXIVYNQJSZOND-YFKPBYRVSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC(=O)C(=C1)F |
Kanonische SMILES |
CC(=O)OC1CC(=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)

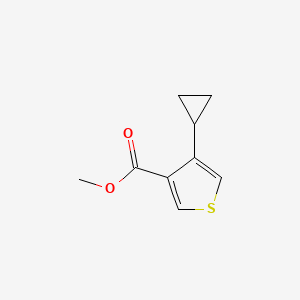
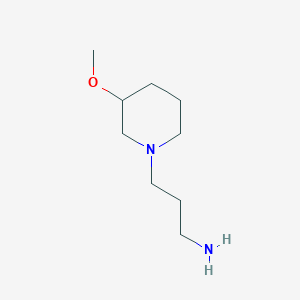
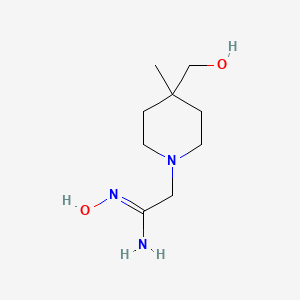
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)


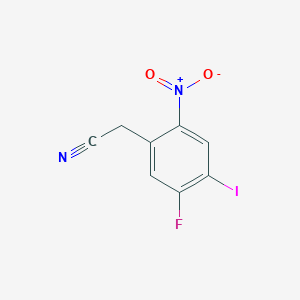
![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
![2-[2-(Dimethylamino)ethyl]-2,3-dihydro-5-methoxy-1H-inden-1-one](/img/structure/B13435292.png)
